Absolute Stereochemical Purity vs. (R)-Enantiomer for Biological Studies
The primary differentiation of (S)-1-Isopropylpyrrolidin-3-amine lies in its defined absolute stereochemistry, which is a critical determinant for biological activity. While the (R)-enantiomer (CAS 935534-43-3) is chemically identical in terms of molecular weight (128.22 g/mol), predicted density (0.919±0.06 g/cm³), and pKa (9.96±0.40) , the spatial arrangement of the C3 amine and the N-isopropyl group is mirrored. This difference is fundamental in chiral recognition processes, where a drug target's binding pocket will discriminate between the two enantiomers. Direct biological comparison data for this specific compound pair is absent from the public domain; however, this principle of enantiomeric differentiation is a universally accepted tenet in medicinal chemistry, where one enantiomer can be therapeutically active and the other inactive or even toxic [1].
| Evidence Dimension | Absolute Configuration & Biological Potential |
|---|---|
| Target Compound Data | (S)-configuration (CAS 914603-85-3) |
| Comparator Or Baseline | (R)-configuration (CAS 935534-43-3) |
| Quantified Difference | Enantiomeric difference; identical physicochemical properties, distinct biological interactions. |
| Conditions | N/A (Principle of chirality in drug-receptor interactions) |
Why This Matters
Procuring the correct enantiomer is non-negotiable for ensuring SAR reproducibility and obtaining meaningful, interpretable biological data in any chiral drug discovery program.
- [1] Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4-30. DOI: 10.1093/toxsci/kfp097 View Source
